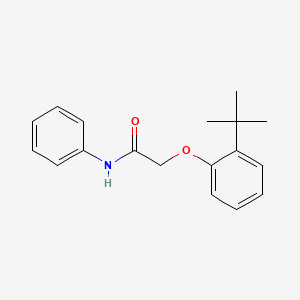

2-(2-tert-butylphenoxy)-N-phenylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related acetamide derivatives often involves catalytic processes or the carbonylation of precursor molecules. For example, a palladium-based catalytic system has been used for the reductive carbonylation of nitrobenzene to form N-(4-hydroxyphenyl)acetamide selectively in one pot, demonstrating the potential for efficient synthesis methods for related compounds (Vavasori, Capponi, & Ronchin, 2023). Similarly, the octacarbonyldicobalt-catalyzed carbonylation of ethyl diazoacetate has been applied for the synthesis of related lactam derivatives, indicating the versatility of carbonylation reactions in synthesizing complex acetamide structures (Fördös, Tuba, Párkányi, Kégl, & Ungváry, 2009).

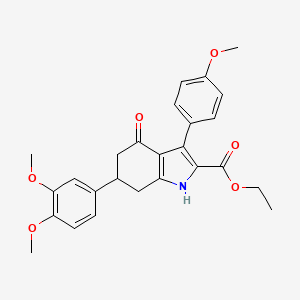

Molecular Structure Analysis

Molecular structure analysis of acetamide derivatives often involves spectroscopic techniques and computational studies to understand the electronic and spatial configuration. Studies on similar compounds have revealed insights into intra- and intermolecular hydrogen bonding, which significantly influences the molecular conformation and stability (Romero & Margarita, 2008).

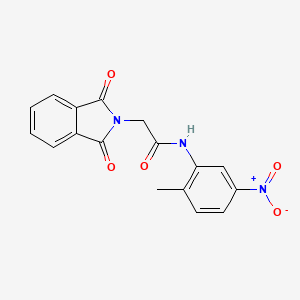

Chemical Reactions and Properties

Acetamide derivatives participate in various chemical reactions, including acetylation and carbonylation, highlighting their reactive nature and potential for further chemical modifications. For instance, chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using immobilized lipase demonstrates the selectivity achievable in reactions involving acetamide derivatives (Magadum & Yadav, 2018).

Physical Properties Analysis

The physical properties of acetamide derivatives, including melting points, solubility, and crystal structure, are crucial for their application in various domains. X-ray crystallography studies provide detailed insights into the molecular and crystal structure, offering a basis for understanding the physical characteristics of these compounds (Li & Wu, 2010).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and interaction with other molecules, define the application scope of acetamide derivatives. Research on the antioxidant activity of phenolic compounds related to acetamide derivatives shows their potential in inhibiting lipid peroxidation, which could be relevant for materials science and biochemistry applications (Dinis, Madeira, & Almeida, 1994).

科学的研究の応用

Synthesis and Drug Development

- Chemoselective Acetylation for Antimalarial Drugs : N-(2-Hydroxyphenyl)acetamide, a derivative related to 2-(2-tert-butylphenoxy)-N-phenylacetamide, serves as an intermediate in the natural synthesis of antimalarial drugs. Chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide has been achieved using immobilized lipase as a catalyst, highlighting its role in drug synthesis processes (Magadum & Yadav, 2018).

Neuroprotective Therapies

- Neuroprotective Antioxidant Development : A compound similar in structure to 2-(2-tert-butylphenoxy)-N-phenylacetamide, named TRS1, has been developed using a "mix-and-match" drug design approach. This compound aims at providing neuroprotection and therapy, showcasing how similar compounds may play a role in treating neurodegenerative conditions (Kenche et al., 2013).

Antioxidant Properties

- Inhibition of Membrane Lipid Peroxidation : Phenolic compounds like acetaminophen, closely related to 2-(2-tert-butylphenoxy)-N-phenylacetamide, have been studied for their antioxidant potencies. These compounds inhibit lipid peroxidation, suggesting the potential antioxidant applications of similar compounds (Dinis, Madeira, & Almeida, 1994).

Applications in Cellular Imaging

- PET Imaging for Mitochondrial Function : A study used a PET probe similar in structure to 2-(2-tert-butylphenoxy)-N-phenylacetamide for imaging mitochondrial complex I activity in the liver and kidney. This illustrates the potential use of related compounds in advanced medical imaging techniques (Ohba et al., 2016).

Anti-Inflammatory Agents

- Novel Anti-Inflammatory Agents : Compounds with a structure incorporating elements similar to 2-(2-tert-butylphenoxy)-N-phenylacetamide have been identified as potent inhibitors of cyclooxygenase-2 and 5-lipoxygenase, showing their potential as anti-inflammatory agents (Inagaki et al., 2000).

特性

IUPAC Name |

2-(2-tert-butylphenoxy)-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2/c1-18(2,3)15-11-7-8-12-16(15)21-13-17(20)19-14-9-5-4-6-10-14/h4-12H,13H2,1-3H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKPRJWRYOWXZCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC=C1OCC(=O)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(3-chloro-4-ethoxybenzyl)-3-propylpiperidin-3-yl]methanol](/img/structure/B5504605.png)

![(1R*,5R*)-6-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5504628.png)

![2-[4-(dimethylamino)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5504641.png)

![10-(4-methylbenzyl)-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole hydrochloride](/img/structure/B5504655.png)

![ethyl 4-[(6-methyl-2-phenyl-4-pyrimidinyl)amino]benzoate](/img/structure/B5504659.png)

![N-(3-methoxyphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5504672.png)

![3-(3-chlorophenyl)-3-{[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]amino}propanoic acid](/img/structure/B5504690.png)

![4-[(2-phenylethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5504694.png)

![4-amino-N'-{[5-(4-bromophenyl)-2-furyl]methylene}-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B5504699.png)